2-Amino-6-bromo-4-benzothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-4-benzothiazolecarbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a benzothiazole ring with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-benzothiazolecarbonitrile typically involves the reaction of 2-amino-4-bromobenzothiazole with cyanogen bromide under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-bromo-4-benzothiazolecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted benzothiazoles or nitriles.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-4-benzothiazolecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
2-Amino-6-bromo-4-benzothiazolecarbonitrile is similar to other benzothiazole derivatives, such as 2-amino-6-bromobenzothiazole and 6-amino-2-cyanobenzothiazole. its unique combination of functional groups and structural features distinguishes it from these compounds, making it suitable for specific applications where other derivatives may not be as effective.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-bromobenzothiazole
6-Amino-2-cyanobenzothiazole
2-Amino-4-bromophenol
Eigenschaften
Molekularformel |
C8H4BrN3S |
---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
2-amino-6-bromo-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H4BrN3S/c9-5-1-4(3-10)7-6(2-5)13-8(11)12-7/h1-2H,(H2,11,12) |
InChI-Schlüssel |
HSERNZYILXNLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C#N)N=C(S2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.